3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid
CAS No.:
Cat. No.: VC17792773
Molecular Formula: C6H6BrNO2S
Molecular Weight: 236.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BrNO2S |
|---|---|
| Molecular Weight | 236.09 g/mol |
| IUPAC Name | 3-(5-bromo-1,3-thiazol-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C6H6BrNO2S/c7-6-4(8-3-11-6)1-2-5(9)10/h3H,1-2H2,(H,9,10) |
| Standard InChI Key | OLPYORSPUHKEMB-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=C(S1)Br)CCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid (C₆H₆BrNO₂S) consists of a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted with a bromine atom at the 5-position and a propanoic acid chain at the 4-position. The thiazole core contributes to the compound’s aromaticity, while the electron-withdrawing bromine and carboxylic acid groups influence its reactivity and solubility.
Key structural features:
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Thiazole ring: Stabilized by π-electron delocalization, with resonance contributing to its planar geometry.
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Bromine substituent: Enhances electrophilic substitution reactivity and may participate in cross-coupling reactions .
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Propanoic acid chain: Introduces hydrogen-bonding capability and acidity (pKa ~4.8), affecting solubility in polar solvents .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis of 3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid can be approached via two primary strategies:
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Functionalization of pre-formed thiazole rings: Bromination followed by side-chain introduction.
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De novo thiazole synthesis: Constructing the heterocycle from acyclic precursors bearing the desired substituents.
Bromination of Thiazole Precursors
A common method for introducing bromine to thiazoles involves electrophilic substitution using bromine or N-bromosuccinimide (NBS). For example, 4-substituted thiazoles can undergo regioselective bromination at the 5-position under controlled conditions .
Example procedure:
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Substrate: 4-Methylthiazole-2-carboxylic acid.
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Reagents: NBS (1.1 eq), catalytic AIBN in CCl₄.
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Conditions: Reflux at 80°C for 6 hours.
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Outcome: 5-Bromo-4-methylthiazole-2-carboxylic acid (yield: 78%) .
Alternative Routes: Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling offers a modular approach to introduce aryl/alkyl groups. For instance, 5-bromo-thiazole derivatives can couple with boronic esters bearing carboxylic acid functionalities .
General protocol:
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Catalyst: Pd(PPh₃)₄ (5 mol%).
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Base: K₂CO₃ (2 eq).
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Solvent: DME/H₂O (3:1).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
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Key bands:
Mass Spectrometry
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